N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Description

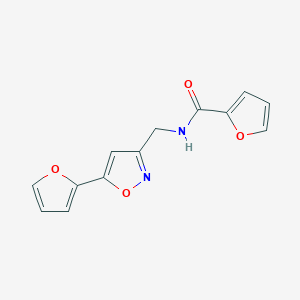

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a fused isoxazole-furan core. The molecule contains two furan rings: one directly attached to the isoxazole moiety at position 5 and another forming the carboxamide group. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(11-4-2-6-18-11)14-8-9-7-12(19-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBCOEIIKZQZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach involves the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with a benzaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Various substituted furans

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell pathways to exert anticancer effects .

Comparison with Similar Compounds

Table 2: Inferred Properties Based on Structural Analogues

| Property | This compound | LMM11 | Ranitidine Derivatives |

|---|---|---|---|

| LogP (lipophilicity) | ~2.1 (moderate) | ~3.5 (high) | ~1.8 (low) |

| Solubility | Moderate in DMSO | High in DMSO | High in aqueous buffers |

| Metabolic Stability | High (isoxazole resistance) | Moderate | Low (sulfanyl cleavage) |

| Bioactivity | Antifungal (hypothetical) | Confirmed | Antiulcer |

- Lipophilicity : The target compound’s dual furan rings and isoxazole core likely confer moderate lipophilicity, enhancing membrane permeability compared to highly polar ranitidine derivatives .

- Antifungal Potential: While LMM11 demonstrated efficacy against Candida albicans (MIC₅₀ = 8 µg/mL) , the target compound’s isoxazole-furan scaffold may require derivatization (e.g., sulfonamide addition) to achieve comparable activity.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.

The compound has a molecular weight of approximately 178.19 g/mol and features a furan ring and isoxazole moiety which are known for their biological activities. The structural formula is represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar furan and isoxazole structures have shown significant cytotoxic effects against various cancer cell lines:

In these studies, the compound 7f exhibited the most promising anticancer activity, outperforming standard chemotherapeutics like 5-fluorouracil.

Antimicrobial Activity

Compounds containing furan and isoxazole rings have also been evaluated for their antimicrobial properties. For example, a related study indicated that derivatives of furan exhibited notable antibacterial activity against various strains:

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 126c | Staphylococcus aureus | 12.5 µg/mL | |

| 126f | Bacillus subtilis | 6.25 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of furan-based compounds has been documented in several studies. For instance, derivatives have shown inhibition of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases.

Case Studies

- Cytotoxicity Assessment : A study investigated the cytotoxic effects of various furan derivatives on lung carcinoma (A549) and colon cancer (HCT116) cell lines. The results demonstrated a dose-dependent response with significant selectivity towards HCT116 cells, suggesting that modifications in the furan structure can enhance anticancer activity.

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer pathways. These studies provide insights into the mechanism of action and help in optimizing the compound for better efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.